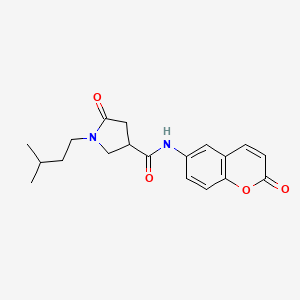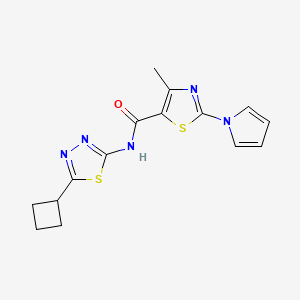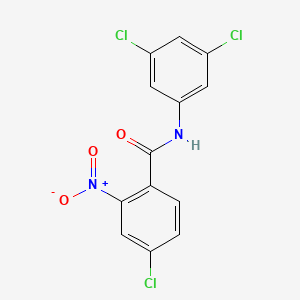
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazole ring attached to a benzenesulfonamide structure, which is further substituted with three methyl groups at positions 2, 4, and 6 on the benzene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring and the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole and sulfonamide derivatives.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, thereby interfering with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-trimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
Uniqueness
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is unique due to the presence of both a triazole ring and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H14N4O2S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-4-9(2)11(10(3)5-8)18(16,17)14-15-6-12-13-7-15/h4-7,14H,1-3H3 |
Clé InChI |
PFFIRTAFBDIMPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN2C=NN=C2)C |
Solubilité |
26 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020795.png)
![{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
![2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one](/img/structure/B11020797.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine](/img/structure/B11020798.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide](/img/structure/B11020802.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11020804.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11020811.png)
![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020817.png)



![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020829.png)
